2-Butanone, 4-(1-propenyloxy)- (9CI)
Description
2-Butanone, 4-(1-propenyloxy)- (9CI) is a ketone derivative with the molecular formula C₇H₁₂O₂ (approximate molecular weight: 128.17 g/mol). The compound features a 4-(1-propenyloxy) substituent attached to the 2-butanone backbone, making it an allyl ether derivative. Allyl ethers are notable for their reactivity, particularly in rearrangements (e.g., Claisen rearrangement) and polymerization reactions.
Properties
CAS No. |
183367-77-3 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.171 |
IUPAC Name |
4-prop-1-enoxybutan-2-one |
InChI |
InChI=1S/C7H12O2/c1-3-5-9-6-4-7(2)8/h3,5H,4,6H2,1-2H3 |
InChI Key |
KNDQVIYOWJAVAV-UHFFFAOYSA-N |
SMILES |
CC=COCCC(=O)C |
Synonyms |
2-Butanone, 4-(1-propenyloxy)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2-Butanone, 4-(1-propenyloxy)- (9CI) with structurally related compounds, emphasizing substituent effects on properties and reactivity:
Physicochemical Properties
- Boiling Points and Solubility: The thioether analog (C₇H₁₂OS) likely has a higher boiling point than the oxygen-based allyl ether due to sulfur’s greater polarizability and stronger van der Waals interactions . Aromatic substituents (e.g., pyrimidine) enhance solubility in polar solvents via hydrogen bonding and π-stacking interactions .
Reactivity :
- Allyl ethers (target compound) undergo Claisen rearrangement at elevated temperatures, forming γ,δ-unsaturated carbonyl compounds. This contrasts with saturated ethers (e.g., 4-propoxy), which resist such rearrangements .
- Thioethers are less reactive in oxidation compared to ethers but more susceptible to alkylation or nucleophilic attack at sulfur .
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